molecular formula C29H50O B107166 Stigmast-8(14)-en-3beta-ol CAS No. 18069-99-3

Stigmast-8(14)-en-3beta-ol

Cat. No. B107166
CAS RN: 18069-99-3
M. Wt: 414.7 g/mol
InChI Key: YQQOGXLLGWWKQH-YZYMWTSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stigmast-8(14)-en-3beta-ol, also known as beta-sitosterol, is a plant sterol that is found in various plant sources such as nuts, seeds, fruits, and vegetables. It is known for its potential health benefits and has been widely studied for its various applications in scientific research.

Mechanism Of Action

The mechanism of action of Stigmast-8(14)-en-3beta-olrol is not fully understood. However, it is believed to work by inhibiting the absorption of cholesterol in the intestines and reducing the production of cholesterol in the liver. It also has anti-inflammatory properties that may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Beta-sitosterol has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation, improve insulin sensitivity, and enhance immune function. It has also been shown to reduce cholesterol levels and improve prostate health.

Advantages And Limitations For Lab Experiments

One advantage of using Stigmast-8(14)-en-3beta-olrol in lab experiments is that it is readily available and can be easily synthesized or extracted from plant sources. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several potential future directions for research on Stigmast-8(14)-en-3beta-olrol. One area of interest is its potential use in cancer treatment. It has been shown to have anti-cancer properties and may be useful in developing new cancer therapies. Another area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits in these areas.

Synthesis Methods

Beta-sitosterol can be extracted from plant sources using various methods such as solvent extraction, supercritical fluid extraction, and chromatography. It can also be synthesized chemically from various starting materials such as cholesterol and campesterol.

Scientific Research Applications

Beta-sitosterol has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential benefits in reducing cholesterol levels, improving prostate health, and enhancing immune function.

properties

CAS RN

18069-99-3

Product Name

Stigmast-8(14)-en-3beta-ol

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

(3S,9R,10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-23,25,27,30H,7-18H2,1-6H3/t20-,21-,22?,23+,25-,27+,28+,29-/m1/s1

InChI Key

YQQOGXLLGWWKQH-YZYMWTSRSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CCC2=C3CCC4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O)C(C)C

SMILES

CCC(CCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O)C(C)C

synonyms

Stigmast-8(14)-en-3β-ol

Origin of Product

United States

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